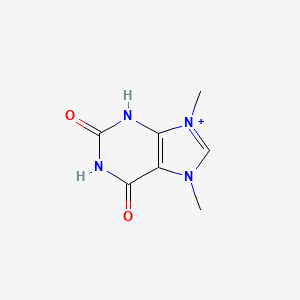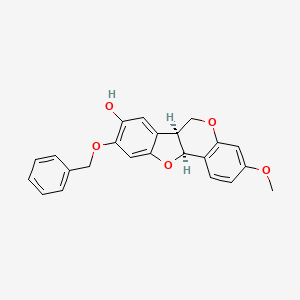
2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione is a heterocyclic compound that belongs to the class of pyrazolocinnolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted hydrazine with a cinnoline derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione can be compared with other pyrazolocinnoline derivatives, such as:
- 2-Butyl-6-methyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione
- 2-Butyl-6-ethyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione
Uniqueness
The uniqueness of this compound lies in its specific substituents and structural configuration, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
1523-45-1 |
|---|---|
Molecular Formula |
C21H20N2O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-butyl-6-phenylpyrazolo[1,2-a]cinnoline-1,3-dione |
InChI |
InChI=1S/C21H20N2O2/c1-2-3-11-17-20(24)22-14-18(15-9-5-4-6-10-15)16-12-7-8-13-19(16)23(22)21(17)25/h4-10,12-14,17H,2-3,11H2,1H3 |
InChI Key |
ZJJCMTPBBMBVPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)N2C=C(C3=CC=CC=C3N2C1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


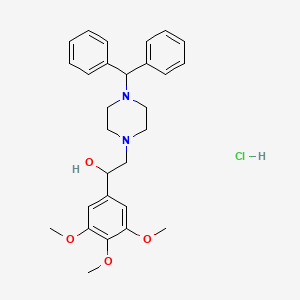
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;2-hydroxy-2-oxoacetate](/img/structure/B12786751.png)
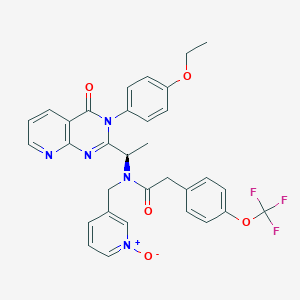
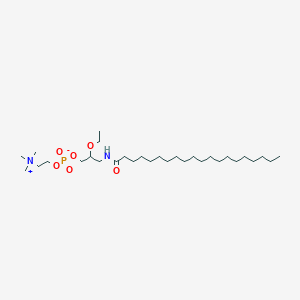
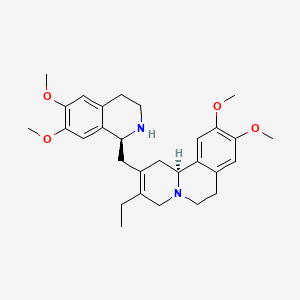

![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)
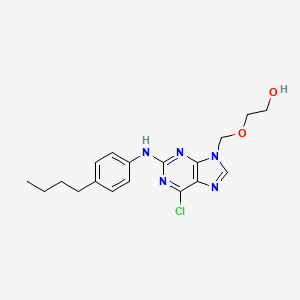
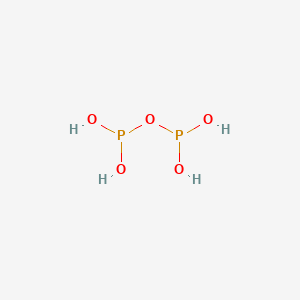
![N-[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-3-methyl-4-(3-oxomorpholin-4-yl)benzamide](/img/structure/B12786806.png)
